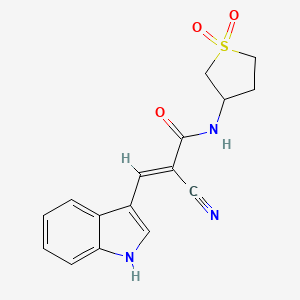

(E)-2-cyano-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(1H-indol-3-yl)acrylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E)-2-cyano-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(1H-indol-3-yl)acrylamide is a useful research compound. Its molecular formula is C16H15N3O3S and its molecular weight is 329.37. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(E)-2-cyano-N-(1,1-dioxotetrahydrothiophen-3-yl)-3-(1H-indol-3-yl)acrylamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of anti-inflammatory and anticancer properties. This article compiles findings from various studies to provide a comprehensive overview of its biological activity.

- Molecular Formula : C24H22N4O5S

- Molecular Weight : 478.5 g/mol

- IUPAC Name : (E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-(1H-indol-3-yl)prop-2-enamide

The compound's biological activity is primarily attributed to its ability to modulate inflammatory pathways and interact with cellular signaling mechanisms. The acrylamide moiety acts as a Michael acceptor, allowing it to react with thiol groups in proteins, thereby influencing various cellular processes.

Anti-inflammatory Effects

Research indicates that (E)-2-cyano-N-(1,1-dioxotetrahydrothiophen-3-yl)-3-(1H-indol-3-yl)acrylamide exhibits significant anti-inflammatory properties. In vitro studies using J774 murine macrophage cells demonstrated that the compound reduces the production of pro-inflammatory cytokines such as IL-1β and TNFα without exhibiting cytotoxicity at concentrations up to 100 μM .

In vivo studies further corroborated these findings. When tested in models of paw edema induced by Freund’s complete adjuvant (CFA), the compound significantly inhibited edema formation, with a reduction in leukocyte migration comparable to that of established anti-inflammatory drugs like dexamethasone .

Cytotoxicity and Anticancer Potential

The compound's cytotoxic effects were evaluated against various cancer cell lines. Preliminary results suggest that it may induce apoptosis in certain cancer cells through the modulation of oxidative stress pathways and inhibition of cell proliferation .

Data Tables

Case Studies

Several studies have highlighted the compound's potential:

- Study on Inflammation Models : A study investigated the anti-inflammatory effects in CFA-induced paw edema models. The results showed a significant reduction in inflammation markers and leukocyte migration, suggesting that the compound could be developed as a therapeutic agent for inflammatory diseases .

- Cytotoxicity Assessment : Another study assessed the cytotoxic effects on cancer cell lines, revealing promising results indicating potential applications in cancer therapy through apoptosis induction and cell cycle arrest .

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Properties

Recent studies have indicated that derivatives of the compound exhibit significant anti-inflammatory effects. For instance, a hybrid compound derived from indomethacin and paracetamol demonstrated promising results in reducing paw edema and cytokine production in macrophages, suggesting its potential as an anti-inflammatory drug with improved gastrointestinal safety compared to conventional medications .

Cancer Research

The compound's structure allows it to interact with various biological targets, making it a candidate for cancer therapy. Research has shown that compounds with similar structures can act as covalent inhibitors of proteins involved in cancer progression, such as KRAS. These inhibitors can selectively bind to mutated forms of KRAS, leading to reduced tumor growth in preclinical models .

Interaction with Biological Targets

The mechanism of action of (E)-2-cyano-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(1H-indol-3-yl)acrylamide involves covalent modification of target proteins. For example, studies have demonstrated that acrylamide derivatives can form covalent bonds with cysteine residues in proteins, leading to inhibition of their activity. This property is particularly useful in designing targeted therapies for diseases like cancer where specific protein interactions are disrupted .

Synthetic Pathways

The synthesis of this compound typically involves several steps:

- Starting Materials : The synthesis begins with the reaction of 2-cyano-N-phenylacetamide with indole derivatives.

- Reagents : Common reagents include triethylamine as a catalyst and various solvents such as toluene or ethanol.

- Conditions : Reactions are generally conducted under controlled temperatures (around 110 °C) and monitored using thin-layer chromatography for completion.

Variants and Modifications

Numerous derivatives have been synthesized to enhance the pharmacological profile of the parent compound. For instance, modifications at the phenyl or indole moieties can significantly affect biological activity, allowing researchers to tailor compounds for specific therapeutic applications .

Case Studies

Eigenschaften

IUPAC Name |

(E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-(1H-indol-3-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3S/c17-8-11(16(20)19-13-5-6-23(21,22)10-13)7-12-9-18-15-4-2-1-3-14(12)15/h1-4,7,9,13,18H,5-6,10H2,(H,19,20)/b11-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OADZEGODWPLJRE-YRNVUSSQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1NC(=O)C(=CC2=CNC3=CC=CC=C32)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CS(=O)(=O)CC1NC(=O)/C(=C/C2=CNC3=CC=CC=C32)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.